Phenanthren-4-ol

Description

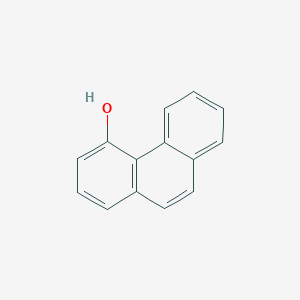

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYIUXARJLHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227324 | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-86-7 | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenanthren-4-ol: A Comprehensive Technical Guide for Researchers

CAS Number: 7651-86-7

This technical guide provides an in-depth overview of Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Intended for researchers, scientists, and professionals in drug development, this document covers the compound's chemical and physical properties, synthesis and purification methods, analytical techniques, and its biological context, including its metabolic pathway.

Physicochemical Properties of this compound

This compound, also known as 4-hydroxyphenanthrene, is a solid at room temperature.[1] The introduction of a hydroxyl group to the phenanthrene backbone increases its polarity compared to the parent compound.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 7651-86-7 | [1] |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | --- |

| Appearance | Pale brown solid | --- |

| Melting Point | Not Available | --- |

| Boiling Point | Not Available | --- |

| Water Solubility | 0.0087 g/L (predicted) | --- |

| logP | 4.12 (predicted) | --- |

| pKa (Strongest Acidic) | 9.44 (predicted) | --- |

| Polar Surface Area | 20.23 Ų (predicted) | --- |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for constructing the phenanthrene skeleton, followed by or incorporating the introduction of the hydroxyl group. While a singular, optimized protocol for this compound is not extensively documented, the following general synthetic strategies for phenanthrene derivatives are applicable.

Synthetic Approaches

2.1.1. Haworth Synthesis: This classical method involves the Friedel-Crafts acylation of a naphthalene derivative with succinic anhydride, followed by a series of reduction and cyclization steps to build the third aromatic ring.[2][3] To achieve the specific substitution pattern of this compound, a suitably substituted naphthalene precursor would be required.

2.1.2. Pschorr Phenanthrene Synthesis: This method relies on the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid derivative.[4]

2.1.3. Modern Palladium-Catalyzed Cross-Coupling Reactions: Contemporary methods offer efficient routes to phenanthrene derivatives through domino one-pot reactions. These often involve palladium-catalyzed coupling of aryl halides and other precursors, providing a versatile and high-yielding approach to functionalized phenanthrenes.[5]

General Experimental Protocol for Palladium-Catalyzed Synthesis (Adapted)

This protocol provides a general framework for the synthesis of a phenanthrene derivative, which can be adapted for this compound with appropriate starting materials.

Materials:

-

Aryl iodide

-

ortho-Bromobenzoyl chloride

-

Norbornadiene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the aryl iodide (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.125 equiv), and Cs₂CO₃ (2.25 equiv) in DMF under a nitrogen atmosphere.[5]

-

Stir the mixture at 105 °C for 10 hours.[5]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and brine.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[5]

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[5]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.[5]

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Column Chromatography: This is a primary method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable eluent system (e.g., petroleum ether/ethyl acetate) is typically employed.[5]

-

Recrystallization: Further purification can be achieved by recrystallizing the product from an appropriate solvent or solvent mixture.

Analytical Methods

The identification and quantification of this compound are crucial for research and quality control. The following analytical techniques are commonly used for the analysis of hydroxyphenanthrenes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of phenanthrene metabolites.

Typical HPLC Parameters:

-

Mobile Phase: A gradient of acetonitrile and water is often used.[6][7]

-

Detection: A photodiode array (PDA) detector allows for the monitoring of absorbance at specific wavelengths.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices. Derivatization is often required to improve the volatility of the hydroxylated compound.

General GC-MS Protocol Outline:

-

Sample Preparation: This may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.[8]

-

Derivatization: The hydroxyl group is typically converted to a less polar and more volatile derivative (e.g., a silyl ether) prior to GC analysis.

-

GC Separation: A capillary column is used to separate the components of the mixture.

-

MS Detection: The mass spectrometer provides mass-to-charge ratio information, allowing for the identification and quantification of the target analyte.

Biological Context and Signaling Pathways

This compound is a known metabolite of phenanthrene, a ubiquitous environmental pollutant.[9] Its formation is a key step in the biotransformation of phenanthrene in various organisms, including humans.

Metabolic Pathway of Phenanthrene

The metabolism of phenanthrene is primarily mediated by the cytochrome P450 (CYP) family of enzymes. These enzymes introduce an epoxide group onto the phenanthrene ring, which can then rearrange to form various hydroxylated metabolites, including this compound. This process is a crucial part of the detoxification pathway, but can also lead to the formation of reactive intermediates.

Caption: Metabolic activation of phenanthrene to this compound.

Potential Biological Activities

While research on the specific biological activities of this compound is ongoing, phenanthrene and its derivatives have been shown to exhibit a range of biological effects, including:

-

Cytotoxicity: Some phenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10]

-

Oxidative Stress: Exposure to phenanthrene can induce oxidative stress in cells.[11]

-

Endocrine Disruption: Phenanthrene is considered a potential endocrine-disrupting compound.

Further research is needed to elucidate the specific roles and mechanisms of action of this compound in biological systems.

Experimental Protocols for Biological Evaluation

To investigate the biological effects of this compound, a variety of in vitro assays can be employed. The following are standard protocols that can be adapted for this purpose.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Conclusion

This compound is a significant metabolite of phenanthrene with the potential for diverse biological activities. This guide provides a foundational resource for researchers interested in its synthesis, analysis, and biological evaluation. The provided protocols and data serve as a starting point for further investigation into the properties and potential applications of this compound in various scientific disciplines.

References

- 1. CAS 7651-86-7: 4-Hydroxyphenanthrene | CymitQuimica [cymitquimica.com]

- 2. Phenanthrene synthesis [quimicaorganica.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-HYDROXY-PHENANTHRENE CAS#: 7651-86-7 [chemicalbook.com]

- 5. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Exposure to phenanthrene affects oocyte meiosis by inducing mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenanthren-4-ol: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene. This document outlines its fundamental chemical identity, including its molecular structure and IUPAC nomenclature, summarizes its key physicochemical properties, and presents a conceptual synthetic pathway. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who are interested in the potential applications of phenanthrene-based compounds.

Molecular Structure and IUPAC Name

This compound is a polycyclic aromatic hydrocarbon bearing a hydroxyl group. Its structure consists of three fused benzene rings, forming the phenanthrene core, with a hydroxyl substituent at the C4 position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][] It is also commonly referred to as 4-hydroxyphenanthrene.[1][3] The unambiguous identification of this molecule is crucial for scientific communication and is further defined by its CAS Registry Number, 7651-86-7.[1][]

The molecular formula of this compound is C₁₄H₁₀O.[1][] Its structure is definitively represented by the SMILES (Simplified Molecular Input Line Entry System) notation: C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O.[1][] This notation encodes the connectivity of the atoms within the molecule, providing a machine-readable format for its structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, informing decisions in experimental design, and predicting its potential for further functionalization.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1][] |

| Appearance | Pale Brown Solid | [] |

| Melting Point | 113-115°C | [] |

| Boiling Point | 404.5°C at 760 mmHg | [] |

| Density | 1.244 g/cm³ | [] |

| InChI Key | SIMYIUXARJLHEA-UHFFFAOYSA-N | [1][] |

Conceptual Synthetic Pathway

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would be essential for any research or development activities. While specific, step-by-step laboratory procedures were not detailed in the initial search, a general methodology based on common organic chemistry techniques can be outlined.

General Synthetic Protocol (Hypothetical):

-

Reaction Setup: A solution of a suitable phenanthrene precursor in an appropriate anhydrous solvent would be prepared in a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.

-

Reagent Addition: The hydroxylating agent would be added portion-wise or via a dropping funnel at a controlled temperature (e.g., 0 °C or room temperature) to manage any exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture would be quenched, and the crude product would be extracted into an organic solvent. The organic layer would then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and would require significant optimization and adaptation based on the specific synthetic route chosen.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in various scientific domains. This guide has provided the foundational information regarding its molecular structure, IUPAC name, and key physicochemical properties. The conceptual synthetic pathway and generalized experimental protocol offer a starting point for researchers interested in working with this compound. Further exploration into its biological activities and potential applications in drug discovery and materials science is warranted.

References

"Phenanthren-4-ol" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Phenanthren-4-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical entities is paramount. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as 4-hydroxyphenanthrene), a hydroxylated derivative of the polycyclic aromatic hydrocarbon phenanthrene. The information herein is compiled from various databases and literature sources to serve as a foundational reference for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Description |

| 9.65 - 9.63 | Aromatic CH |

| 7.89 - 7.86 | Aromatic CH |

| 7.74 - 7.70 | Aromatic CH |

| 7.68 - 7.57 | Aromatic CH |

| 7.51 - 7.49 | Aromatic CH |

| 7.43 - 7.39 | Aromatic CH |

| 6.97 - 6.94 | Aromatic CH |

| 5.66 | -OH |

-

Instrument: JEOL

-

Frequency: 400 MHz

-

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data [1][2]

| Chemical Shift (δ) ppm |

| 154.35 |

| 135.00 |

| 132.60 |

| 130.30 |

| 128.55 |

| 128.21 |

| 128.02 |

| 127.01 |

| 126.52 |

| 126.33 |

| 125.99 |

| 121.76 |

| 119.47 |

| 113.25 |

-

Instrument: JEOL

-

Frequency: 100.54 MHz

-

Solvent: CDCl₃

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Data [1]

| m/z | Description |

| 194 | Molecular Ion [M]⁺ |

| 165 | Fragment Ion |

| 139 | Fragment Ion |

-

Source: National Institute of Standards and Technology (NIST) database

-

NIST Number: 233419

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3100-3000 | Aromatic C-H stretch | Medium to Weak |

| ~1620-1580 | Aromatic C=C stretch | Medium |

| ~1500-1400 | Aromatic C=C stretch | Medium |

| ~1260-1180 | C-O stretch | Strong |

| ~900-675 | Aromatic C-H out-of-plane bend | Strong |

Calculated IR Frequencies for this compound Radical [3]

A theoretical study provides calculated vibrational frequencies for the this compound radical, which can offer insight into the vibrational modes of the neutral molecule.

Caption: Key calculated vibrational modes for the this compound radical.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic and polycyclic aromatic compounds.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound would involve the following steps:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

The solution should be clear and free of any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

The instrument is tuned and shimmed to the sample to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C.

-

Caption: A logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of phenanthrols. A typical protocol is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or hexane.

-

For complex matrices, a prior extraction and purification step, such as solid-phase extraction (SPE), may be necessary.[1]

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Injection: A small volume (typically 1 µL) of the sample is injected in splitless mode to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to obtain the mass spectrum of the eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

-

Infrared Spectroscopy

For obtaining an FT-IR spectrum of a solid sample like this compound, the KBr pellet method is frequently employed:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

Navigating the Solubility Landscape of Phenanthren-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a compound of interest in various fields, including environmental science and drug discovery. Understanding its solubility in common organic solvents is a critical parameter for its extraction, purification, synthesis of derivatives, and formulation in potential therapeutic applications. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its solubility determination, and offers insights into the expected solubility behavior based on its chemical structure.

Core Principles of Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The overall polarity of a molecule is determined by the presence of polar functional groups and the size and nature of its carbon skeleton.

This compound possesses a large, non-polar polycyclic aromatic ring system (phenanthrene) and a polar hydroxyl (-OH) group. This amphiphilic nature suggests that its solubility will be a balance between these two opposing characteristics. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, which would enhance solubility in those solvents. Conversely, the large hydrophobic phenanthrene backbone will favor solubility in non-polar or moderately polar organic solvents that can effectively solvate the aromatic rings through van der Waals interactions.

Solubility of this compound: A Qualitative Overview

Some sources indicate that this compound is used in reactions involving tetrahydrofuran (THF) as a solvent, which implies its solubility in this moderately polar ether[2].

Comparative Solubility Data: Phenanthrene

To provide a frame of reference, the following table summarizes the quantitative solubility of the parent compound, phenanthrene, in various common organic solvents. It is crucial to note that this data is for phenanthrene, not this compound . The presence of the hydroxyl group in this compound will alter these values. Specifically, the solubility of this compound is expected to be higher in polar solvents (like alcohols) and lower in non-polar solvents (like benzene and carbon disulfide) compared to phenanthrene.

| Solvent | Solubility of Phenanthrene |

| 95% Ethanol (cold) | 1 g in 60 mL |

| 95% Ethanol (boiling) | 1 g in 10 mL |

| Absolute Ethanol | 1 g in 25 mL |

| Toluene | 1 g in 2.4 mL |

| Carbon Tetrachloride | 1 g in 2.4 mL |

| Benzene | 1 g in 2 mL |

| Carbon Disulfide | 1 g in 1 mL |

| Anhydrous Ether | 1 g in 3.3 mL |

| Glacial Acetic Acid | Soluble |

Data sourced from PubChem CID 995[3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental measurement is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[4][5][6]

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method.

Detailed Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use analytical grade or HPLC grade solvents.

-

Calibrate all analytical instrumentation.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.[4]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant. This can be achieved by centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the organic solvent (e.g., PTFE). It is critical to avoid transferring any solid particles.

-

-

Analysis:

-

Quantitatively dilute the aliquot of the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique. Suitable methods include:

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration should be generated using standards of known concentration.

-

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains to be systematically documented in publicly accessible literature, its chemical structure provides a solid basis for predicting its general solubility behavior. The amphiphilic nature of the molecule, with its large non-polar aromatic core and polar hydroxyl group, suggests a nuanced solubility profile that will vary significantly with the polarity of the solvent. For applications requiring precise solubility values, the detailed experimental protocol for the shake-flask method provided in this guide offers a robust and reliable approach for generating this critical data. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the advancement of research and development involving this compound.

References

- 1. scribd.com [scribd.com]

- 2. US9133125B2 - Morphan and morphinan analogues, and methods of use - Google Patents [patents.google.com]

- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"Phenanthren-4-ol" crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Phenanthren-4-ol and Its Derivatives

Introduction

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of interest to researchers in materials science, medicinal chemistry, and drug development. The spatial arrangement of atoms within the crystal lattice of these compounds, along with their potential to exist in different crystalline forms (polymorphism), plays a crucial role in determining their physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the available knowledge on the crystal structure of this compound derivatives and the broader concepts of polymorphism relevant to this class of compounds.

Crystal Structure of this compound Derivatives

While specific crystallographic data for this compound is scarce, studies on its derivatives provide valuable insights into the expected structural features. The following table summarizes the crystallographic data for a notable derivative of this compound.

Table 1: Crystallographic Data for 8,9-Bis(4-(methylthio)phenyl)-4H-cyclopenta[def]this compound [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a / Å | 10.2519(8) |

| b / Å | 10.7695(6) |

| c / Å | 11.7176(8) |

| α / ° | 90 |

| β / ° | 90 |

| γ / ° | 90 |

| Volume / ų | Not Provided |

| Z | Not Provided |

| Radiation type | Not Provided |

Note: The full dataset for unit cell angles was not available in the provided information.

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from crystal growth to data analysis. The following sections outline the typical experimental methodologies employed.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves multi-step organic reactions. For instance, 8,9-Bis(4-(methylthio)phenyl)-4H-cyclopenta[def]this compound can be synthesized by dissolving the precursor compound in dichloromethane, followed by the dropwise addition of a methanolic solution of sodium borohydride.[1] The reaction mixture is typically stirred at room temperature.

Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physical and chemical properties, which is of paramount importance in the pharmaceutical industry.

While there is no specific mention of polymorphism for this compound in the provided search results, the phenomenon is well-documented for other substituted aromatic compounds, such as rubrene derivatives.[2] The study of polymorphism involves generating and characterizing different crystalline forms.

Experimental Techniques for Polymorph Screening

-

Crystallization from different solvents: The choice of solvent can influence which polymorphic form crystallizes.

-

Varying crystallization conditions: Factors such as temperature, pressure, and evaporation rate can be manipulated to produce different polymorphs.

-

Thermal analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify phase transitions between polymorphs.

-

Spectroscopic methods: Infrared (IR) spectroscopy and Raman spectroscopy can differentiate between polymorphs based on their unique vibrational modes.

-

Powder X-ray Diffraction (PXRD): This technique is used to identify and characterize different crystalline forms based on their distinct diffraction patterns.

Logical Relationship in Polymorphism

The following diagram illustrates the relationship between a compound and its potential polymorphic forms.

References

A Technical Guide to the Physical Properties of Phenanthren-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Phenanthren-4-ol (also known as 4-Hydroxyphenanthrene), a metabolite of the polycyclic aromatic hydrocarbon, Phenanthrene.[1][2] The data and methodologies presented are intended to support research and development activities where this compound is of interest. This compound is characterized by a phenanthrene backbone with a hydroxyl group at the fourth carbon position.[3] It is typically a pale brown solid at room temperature.[1][2][]

Physical Properties of this compound

The melting and boiling points are critical parameters for the purification, handling, and formulation of chemical compounds. The experimentally determined values for this compound are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 113 °C | Not Specified |

| 113-115 °C | Not Specified | |

| Boiling Point | 404.5 °C | at 760 mmHg |

Experimental Protocols

While the provided search results do not detail the specific experimental protocols used to determine the cited physical properties of this compound, standard methodologies for such determinations are well-established.

Melting Point Determination:

A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube. This tube is then placed in the apparatus and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. The narrowness of the melting point range can also serve as an indicator of the sample's purity.

Boiling Point Determination:

The boiling point of a liquid at a specific pressure is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling-point compound such as this compound, this is typically measured under vacuum (at reduced pressure) and then extrapolated to atmospheric pressure (760 mmHg) to prevent decomposition of the compound at high temperatures. The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Generalized workflow for determining the physical properties of this compound.

References

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Phenanthren-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Phenanthren-4-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH). Understanding the chemical behavior of this compound is crucial for its application in various research and development fields, including medicinal chemistry and materials science. This document details its reactivity in key organic reactions, including oxidation and electrophilic substitution, and discusses its stability under different environmental conditions.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich phenanthrene core and the activating hydroxyl group. The phenanthrene moiety is susceptible to electrophilic attack, while the hydroxyl group can undergo oxidation and substitution reactions.

Oxidation Reactions

This compound can be readily oxidized to form phenanthrene-1,4-dione. A notable method for this transformation is electrochemical oxidation, which offers a controlled and efficient synthesis route.

Electrochemical Oxidation to Phenanthrene-1,4-dione

The electrochemical oxidation of this compound proceeds via a phenoxonium cation intermediate. In the presence of methanol as a nucleophile, a p-dimethoxylated product is initially formed, which is subsequently hydrolyzed to yield the final quinone product.

Table 1: Quantitative Data for the Electrochemical Oxidation of this compound

| Parameter | Value | Reference |

| Product | Phenanthrene-1,4-dione | [1][2] |

| Intermediate Yield (p-dimethoxylated) | 66% | [1][2] |

| Hydrolysis Yield | 93% | [1][2] |

| Reaction Time | 12.7 hours | [1][2] |

| Charge Consumed | 8 F/mol | [1][2] |

Experimental Protocol: Electrochemical Oxidation of this compound

This protocol is adapted from a continuous flow electrochemical synthesis method.

Materials:

-

This compound

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium tetrafluoroborate (Et₄NOTs)

-

Aqueous acetic acid

-

Concentrated HCl

-

Electrochemical flow cell with a platinum-coated cathode

Procedure:

-

Preparation of the Reaction Solution: Prepare a 0.01 M solution of this compound and a 0.05 M solution of Et₄NOTs in a 3:1 mixture of MeOH/THF.

-

Electrochemical Oxidation:

-

Circulate the reaction solution through the electrochemical flow cell at a flow rate of 300 µL/min.

-

Set the target current to 9 mA. The reaction is monitored by thin-layer chromatography (TLC) until the substrate is consumed. The voltage should not exceed 3.2 V to prevent over-oxidation.

-

-

Hydrolysis of the Acetal Intermediate:

-

After the reaction is complete, evaporate the solvents from the reaction mixture.

-

Dissolve the resulting crude p-dimethoxylated intermediate in aqueous acetic acid.

-

Add a few drops of concentrated HCl to catalyze the hydrolysis to phenanthrene-1,4-dione.

-

-

Purification: The final product can be purified by standard chromatographic techniques.

Logical Relationship: Electrochemical Oxidation Workflow

Caption: Workflow for the electrochemical synthesis of phenanthrene-1,4-dione.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Therefore, electrophilic attack on this compound is expected to occur at the positions ortho and para to the hydroxyl group. Due to the fused ring system, the regioselectivity will also be influenced by the overall electronic distribution of the phenanthrene core. While specific experimental data for this compound is limited, the general principles of electrophilic aromatic substitution on phenols and phenanthrene suggest that positions 1, 3, and 5 would be the most likely sites of substitution.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification.

Etherification: Aryl ethers can be synthesized via reactions such as the Williamson ether synthesis or copper-catalyzed coupling reactions. These methods would allow for the introduction of various alkyl or aryl groups at the 4-position of the phenanthrene ring.

Esterification: Phenolic esters can be formed by reacting this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions, such as Fischer-Speier or Steglich esterification.

Chemical Stability

The stability of this compound is a critical factor for its storage, handling, and application. Key aspects of its stability include its resistance to degradation under light and heat.

Photostability

Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are known to undergo photodegradation in the environment. Studies on related OH-PAHs provide insights into the potential photostability of this compound.

Aqueous photochemical degradation of several OH-PAHs, including 9-hydroxyphenanthrene, follows pseudo-first-order kinetics under simulated sunlight irradiation.[1] The photodegradation half-lives of these compounds can be relatively short, indicating that this compound is likely to be susceptible to photodegradation in aqueous environments exposed to sunlight.[1] The degradation pathways may involve photoinduced hydroxylation, dehydrogenation, and isomerization.[1]

Table 2: Photodegradation Data for Structurally Related Hydroxyphenanthrenes

| Compound | Kinetic Order | Half-life (in surface waters at 45° N latitude) | Reference |

| 9-Hydroxyphenanthrene | Pseudo-first-order | 0.4 min | [1] |

Signaling Pathway: Postulated Photodegradation Pathways

Caption: Potential photodegradation pathways for hydroxylated PAHs.

Thermal Stability

Conclusion

This compound exhibits a rich chemical reactivity profile, characterized by the susceptibility of its aromatic core to electrophilic attack and the versatile reactivity of its hydroxyl group. The electrochemical oxidation to phenanthrene-1,4-dione is a well-documented and efficient transformation. While specific quantitative data for many other reactions are yet to be extensively reported, its behavior can be largely predicted based on the established principles of phenol and phenanthrene chemistry. In terms of stability, this compound is likely susceptible to photodegradation, a critical consideration for its environmental fate and handling in light-exposed conditions. Further research is warranted to fully elucidate the kinetics and mechanisms of its various reactions and to quantify its stability under a broader range of conditions, which will undoubtedly expand its potential applications in science and technology.

References

An In-depth Technical Guide to Phenanthren-4-ol: From Metabolic Origin to Isolation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthren-4-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is not a conventionally cited natural product isolated from flora or fauna. Instead, its prevalence in biological systems is primarily as a metabolite of phenanthrene. This technical guide provides a comprehensive overview of the metabolic origins of this compound, detailed methodologies for its isolation and purification from biological matrices, and a summary of its known biological activities. The content herein is curated for professionals in research, and drug development, offering a foundational understanding of this specific phenanthrene derivative.

Introduction: The Metabolic Origin of this compound

Phenanthrene is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. Upon entering a biological system, it undergoes metabolic transformation, primarily by cytochrome P450 enzymes, to form various hydroxylated metabolites, including this compound. This metabolic process is a detoxification mechanism and an activation pathway that can lead to the formation of reactive intermediates. Therefore, the study of this compound is crucial for understanding the toxicology and pharmacology of its parent compound, phenanthrene.

Metabolic Pathway of Phenanthrene

The metabolic conversion of phenanthrene to its hydroxylated derivatives is a multi-step process. The initial step involves the formation of an arene oxide, which can then be converted to a dihydrodiol or rearrange to a phenol. This compound is one of the several possible isomeric phenols formed during this process.

Caption: Metabolic pathway of phenanthrene to this compound.

Isolation and Purification of this compound from Biological Matrices

The isolation of this compound from biological samples is a complex procedure that requires several steps of extraction and purification. The following protocol is based on the methodology developed for the analysis of phenanthrene and its hydroxylated metabolites in various biological matrices.

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Detailed Experimental Protocols

3.2.1. Sample Preparation and Enzymatic Hydrolysis

-

For urine and milk samples (2 mL), and blood samples (1 mL), add an internal standard.

-

Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for 16 hours.

-

For tissue samples, homogenize 1 g of tissue in 5 mL of water, then proceed with the same hydrolysis procedure.

3.2.2. Liquid-Liquid Extraction

-

After hydrolysis, add 5 mL of a hexane/ether (1:1, v/v) mixture.

-

Vortex for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the organic supernatant.

-

Repeat the extraction step twice.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3.2.3. Solid-Phase Extraction (SPE) Purification

-

Condition an Envi-Chrom P SPE column (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

-

Redissolve the dry extract from the previous step in 1 mL of methanol/water (1:9, v/v).

-

Load the sample onto the SPE column.

-

Wash the column with 3 mL of water, followed by 3 mL of methanol/water (4:6, v/v).

-

Elute the analytes with 3 mL of methanol.

-

Evaporate the eluate to dryness.

3.2.4. Derivatization and GC-MS Analysis

-

To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The following table summarizes the detection limits for this compound in various biological matrices using the described GC-MS method.

| Biological Matrix | Detection Limit (ng/mL or ng/g) |

| Milk | 2.3 - 5.1 |

| Urine | 0.5 - 2.5 |

| Blood | 0.5 - 2.5 |

| Tissues | 1.9 - 8.0 |

Synthesis of this compound

For analytical and toxicological studies, a pure standard of this compound is required. A common synthetic route involves the aromatization of a tetralone precursor.

5.1. Synthetic Protocol

A reported synthesis of 4-phenanthrol starts from 4-oxo-1,2,3,4-tetrahydrophenanthrene.[1]

-

In a 1000 mL 3-neck flask, add 400 mL of carbon tetrachloride, 26 g of 4-oxo-1,2,3,4-tetrahydrophenanthrene, and 26.5 g of N-bromosuccinimide.[1]

-

Illuminate the reaction with a 600-watt Quartzlite lamp for 6 hours.[1]

-

Add an additional 2.0 g of N-bromosuccinimide and reflux for 1 hour.[1]

-

Cool the reaction to room temperature, filter the solids, and wash with carbon tetrachloride.[1]

-

Recrystallize the solids from 220 mL of ethyl acetate.[1]

-

Filter the crystals, wash with warm water, and dry in vacuo to yield 4-phenanthrol.[1]

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively studied. However, research on hydroxylated PAHs suggests potential interactions with nuclear receptors.

6.1. Interaction with Estrogen Receptors

Some hydroxylated PAHs have been shown to act as antagonists of the estrogen receptor (ER), with a preference for ERβ over ERα. This interaction can interfere with normal estrogen signaling, which is crucial in various physiological processes.

Caption: Potential interaction of hydroxylated phenanthrenes with the estrogen signaling pathway.

6.2. Effects on PPARγ

Studies on the parent compound, phenanthrene, have indicated that it can inhibit adipogenesis by decreasing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] While this effect has not been specifically demonstrated for this compound, it suggests a potential area of investigation for its biological activity.

Conclusion

This compound is a significant metabolite of phenanthrene, and its presence in biological systems is an indicator of exposure to this common environmental pollutant. While not a classic natural product, its study is vital for toxicology and pharmacology. This guide has provided a comprehensive overview of its metabolic origin, detailed protocols for its isolation and analysis from biological matrices, a synthetic route for obtaining the pure compound, and insights into its potential biological activities. Further research is warranted to fully elucidate the specific signaling pathways and biological effects of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential Biological Activities of Phenanthren-4-ol: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential biological activities of phenanthren-4-ol. Direct experimental data for this specific isomer is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the reported activities of structurally related phenanthrene derivatives and isomers to infer the potential therapeutic applications of this compound. The presented data should be interpreted with this context in mind.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery.[1] Naturally occurring phenanthrenes, found in various plant families such as Orchidaceae and Juncaceae, have a long history of use in traditional medicine.[1] The rigid, three-ring phenanthrene scaffold allows for diverse chemical modifications, leading to a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4]

This guide focuses on the potential biological activities of this compound, a hydroxylated derivative of phenanthrene. While specific research on the 4-hydroxy isomer is scarce, the broader family of phenanthrenols and their substituted analogues have demonstrated promising pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of these potential activities, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Potential Biological Activities

Based on the activities of related compounds, this compound is predicted to exhibit a range of biological effects. The primary activities of interest are detailed below.

Cytotoxic Activity

Phenanthrene derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and interaction with key signaling pathways involved in cancer progression.[1]

Table 1: Cytotoxic Activity of Representative Phenanthrene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [6] |

| 6-Methoxycoelonin | MCF-7 (Breast Cancer) | 37.9 | [6] |

| Calanquinone A | MCF-7 (Breast Cancer) | < 0.1 (as EC50 in µg/mL) | [5] |

| Calanquinone A | A549 (Lung Cancer) | 0.86 (as EC50 in µg/mL) | [5] |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon Cancer) | 0.985 ± 0.02 | [7] |

| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | MDA-231 (Breast Cancer) | 25.2 | [3] |

| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | HepG2 (Liver Cancer) | 51.3 | [3] |

| 8-methoxy-12-(4-methoxybenzyl)-13,14-dihydro-12H-naphtho[2,1-a] xanthene-2,5,9,10-tetraol | HT-29 (Colon Cancer) | 30.4 | [3] |

Antimicrobial Activity

Several phenanthrene derivatives have demonstrated potent activity against a range of pathogenic microorganisms, including drug-resistant strains.[8][9] The proposed mechanism for some phenanthrenes involves the disruption of the bacterial cell membrane.[8]

Table 2: Antimicrobial Activity of Representative Phenanthrene Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Blestriacin | Staphylococcus aureus (MRSA) | 2 - 4 | [8] |

| Blestriacin | Staphylococcus aureus (Clinical Isolates) | 2 - 8 | [10] |

| 2,3,8-trihydroxy-4,6-dimethoxyphenanthrene & related compounds | Pseudomonas aeruginosa | 160 | [9] |

| Juncuenin B | Staphylococcus aureus (MSSA & MRSA) | 15.1 (µM) | [11] |

| Dehydrojuncuenin B | Staphylococcus aureus (MSSA & MRSA) | 15.3 (µM) | [11] |

Anti-inflammatory Activity

Phenanthrenes have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[12][13] Studies on certain phenanthrene derivatives have elucidated their mechanism of action, which involves the suppression of key inflammatory signaling pathways.[12][14] For instance, some derivatives inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages by inhibiting MAPKs and the NF-κB pathway.[12]

Table 3: Anti-inflammatory Activity of Representative Phenanthrene Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Production in RAW264.7 cells | 0.7 - 41.5 | [12] |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Production in RAW264.7 cells | 0.7 - 41.5 | [12] |

Antioxidant Activity

Hydroxylated phenanthrenes, in particular, have been investigated for their antioxidant potential.[15][16] The number and position of hydroxyl groups on the phenanthrene ring significantly influence their radical-scavenging abilities.[15]

Table 4: Antioxidant Activity of Representative Phenanthrene Derivatives

| Compound | Assay | IC50 | Reference |

| 2,4,6-Trihydroxyl phenanthrene | DPPH Radical Scavenging | Superior to Resveratrol | [15] |

| Compounds from Stephania tetrandra | MDA Inhibition | 62.50 ± 1.91 to 98.44 ± 0.34% inhibition at 10 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of phenanthrene research.

Synthesis of a Phenanthrenol (Haworth Synthesis)

The Haworth synthesis is a classical method for the preparation of the phenanthrene core, which can then be functionalized to introduce a hydroxyl group.[17][18]

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., nitrobenzene) to yield a mixture of isomeric naphthoylpropionic acids.

-

Clemmensen Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid to give the corresponding naphthylbutyric acid.

-

Ring Closure: The naphthylbutyric acid is treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular acylation, forming a tetrahydrophenanthrone.

-

Second Clemmensen Reduction: The ketone functionality of the tetrahydrophenanthrone is reduced to a methylene group to yield tetrahydrophenanthrene.

-

Aromatization: The tetrahydrophenanthrene is dehydrogenated using a catalyst such as selenium or palladium on carbon at high temperatures to afford the phenanthrene core.

-

Hydroxylation: Introduction of a hydroxyl group at the 4-position can be a multi-step process involving electrophilic substitution (e.g., nitration or halogenation) followed by nucleophilic substitution or other functional group transformations. The specific route would depend on the desired regioselectivity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Assay (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][19]

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Visualizations

Synthesis and Experimental Workflows

Caption: Generalized workflow for the Haworth synthesis of a phenanthrenol.

Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway

Caption: Predicted anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound, as a member of the phenanthrenol class of compounds, holds considerable promise for a range of therapeutic applications. Based on the biological activities of its structural analogues, it is anticipated to possess cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide provide a foundational framework for researchers to initiate investigations into the specific biological profile of this compound. Further studies are warranted to isolate or synthesize this compound and to empirically determine its efficacy and mechanisms of action in various disease models. The structural diversity of the phenanthrene scaffold continues to offer a rich source for the discovery of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and antimicrobial activities of substituted phenanthrenes from the roots of Combretum adenogonium Steud Ex A. Rich (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

- 14. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aporphine and phenanthrene alkaloids with antioxidant activity from the roots of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenanthrene - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Phenanthren-4-ol via Bardhan-Sengupta Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Phenanthren-4-ol, a valuable scaffold in medicinal chemistry and materials science, utilizing the classic Bardhan-Sengupta phenanthrene synthesis. The described methodology involves a multi-step sequence, commencing with the synthesis of 4-methoxyphenanthrene followed by its demethylation to the target phenol.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a robust four-step process, which is a modification of the original Bardhan-Sengupta reaction. This strategy introduces a methoxy group at the desired position, which is then converted to a hydroxyl group in the final step.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one

This initial step involves the alkylation of cyclohexanone with 1-(2-bromoethyl)-3-methoxybenzene.

Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium (or sodium) metal in dry benzene or a mixture of benzene and dimethylformamide (DMF) to form the corresponding enolate of cyclohexanone.

-

To this solution, add a solution of 1-(2-bromoethyl)-3-methoxybenzene in the same solvent dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture for several hours (typically 9-28 hours)[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one.

| Parameter | Value | Reference |

| Alkylating Agent | 1-(2-bromoethyl)-3-methoxybenzene | N/A |

| Base | Potassium or Sodium metal | [1] |

| Solvent | Benzene or Benzene/DMF | [1] |

| Reaction Time | 9 - 28 hours | [1] |

| Temperature | Reflux | [1] |

| Yield | 32% - 65% | [1] |

Step 2: Reduction to 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol

The ketone intermediate is reduced to the corresponding alcohol.

Protocol:

-

In a round-bottom flask, dissolve 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-one in a suitable solvent such as moist ether.

-

Add sodium metal in small portions to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Continue stirring until the ketone is completely consumed, as monitored by TLC.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol, which can often be used in the next step without further purification.

| Parameter | Value | Reference |

| Reducing Agent | Sodium metal | [2] |

| Solvent | Moist Ether | [2] |

| Temperature | 0 °C to Room Temperature | N/A |

| Yield | Quantitative (often used crude) | N/A |

Step 3: Cyclodehydration and Dehydrogenation to 4-Methoxyphenanthrene

This crucial step involves the acid-catalyzed intramolecular cyclization to form the octahydrophenanthrene intermediate, followed by aromatization.

Protocol:

-

Cyclodehydration: To a flask containing the crude 2-(β-(3-methoxyphenyl)ethyl)cyclohexan-1-ol, add a dehydrating agent such as phosphorus pentoxide (P₂O₅).

-

Heat the mixture gently to initiate the cyclization reaction. The reaction is typically exothermic.

-

After the initial reaction subsides, heat the mixture at an elevated temperature (e.g., 100-150 °C) for a specified period to ensure complete cyclization to the octahydrophenanthrene derivative.

-

Dehydrogenation: After cooling the reaction mixture, add selenium powder.

-

Heat the mixture to a high temperature (typically 280-340 °C) for several hours to effect dehydrogenation and formation of the aromatic phenanthrene ring system[2].

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude 4-methoxyphenanthrene by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Dehydrating Agent | Phosphorus Pentoxide (P₂O₅) | [2] |

| Dehydrogenating Agent | Selenium | [2] |

| Cyclodehydration Temp. | 100 - 150 °C | N/A |

| Dehydrogenation Temp. | 280 - 340 °C | [2] |

| Yield | Moderate to good | N/A |

Step 4: Demethylation to this compound

The final step is the cleavage of the methyl ether to yield the desired phenol.

Protocol:

-

In a round-bottom flask, dissolve 4-methoxyphenanthrene in a suitable solvent such as glacial acetic acid.

-

Add a solution of hydrobromic acid (HBr) in acetic acid.

-

Reflux the reaction mixture for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-